2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide
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Overview
Description
Mechanism of Action
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that “N-(2-(1H-indol-1-yl)ethyl)-2-ethoxy-1-naphthamide” might also interact with multiple targets in the body.
Mode of action
Indole derivatives generally interact with their targets to exert various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Given the wide range of biological activities of indole derivatives, it’s likely that this compound affects multiple pathways .
Result of action
Indole derivatives are known to have diverse biological activities, suggesting that this compound could have a wide range of effects .
Preparation Methods
The synthesis of 2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide typically involves the coupling of an indole derivative with a naphthalene carboxylic acid derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane and may require refluxing to achieve the desired product.
Chemical Reactions Analysis
2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole moiety due to its electron-rich nature.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide can be compared with other indole derivatives, such as:
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Known for its antiviral properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Studied for its anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from other similar compounds.
Properties
IUPAC Name |
2-ethoxy-N-(2-indol-1-ylethyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-2-27-21-12-11-17-7-3-5-9-19(17)22(21)23(26)24-14-16-25-15-13-18-8-4-6-10-20(18)25/h3-13,15H,2,14,16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUHOTQBBSOFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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